5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Overview
Description
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde: is a heterocyclic compound that contains a bromine atom at the 5-position, a pyrrolo[2,3-b]pyridine core, and an aldehyde functional group at the 3-position. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules .
Mechanism of Action
Target of Action
The primary target of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is the Fibroblast Growth Factor Receptor (FGFR) . FGFRs are a family of receptor tyrosine kinases involved in various biological processes, including tissue development, cell proliferation, migration, and angiogenesis .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . This compound has shown potent activities against FGFR1, 2, and 3 . The inhibition of FGFRs disrupts the activation of downstream signaling pathways, leading to changes in cellular functions .
Biochemical Pathways
Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The inhibition of FGFRs by this compound disrupts these pathways, affecting various cellular processes .
Result of Action
The inhibition of FGFRs by this compound leads to significant molecular and cellular effects. For instance, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . Additionally, it significantly inhibits the migration and invasion of 4T1 cells .
Biochemical Analysis
Biochemical Properties
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with kinase enzymes, potentially inhibiting their activity . This interaction can affect various signaling pathways within the cell, leading to changes in cellular responses.
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of certain transcription factors, leading to changes in gene expression . Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity . This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, which may be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating specific biochemical pathways. At higher doses, it can cause toxic or adverse effects, potentially leading to cellular damage or dysfunction . Threshold effects have been observed, indicating that there is a dosage range within which the compound exerts its desired effects without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing the levels of metabolites within the cell. For example, it can affect the activity of enzymes involved in the synthesis and degradation of nucleotides, thereby altering the nucleotide pool within the cell . These interactions can have downstream effects on cellular metabolism and overall cellular function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound within specific cellular compartments . The distribution of the compound can affect its activity and function, as it may be more active in certain cellular regions compared to others.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde typically involves the bromination of 1H-pyrrolo[2,3-b]pyridine followed by formylation. One common method includes:
Bromination: The starting material, 1H-pyrrolo[2,3-b]pyridine, is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide to introduce the bromine atom at the 5-position.
Industrial Production Methods:
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more efficient and scalable brominating and formylating agents .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products:
Oxidation: 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.
Reduction: 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of azaindole-based protein kinase inhibitors, which are important in the development of new therapeutic agents .
Biology and Medicine:
This compound is of interest in the field of medicinal chemistry for its potential biological activities. It has been studied for its role in the synthesis of inhibitors targeting various enzymes and receptors, including fibroblast growth factor receptors (FGFRs), which are implicated in cancer .
Industry:
In the pharmaceutical industry, this compound is used in the development of new drugs. Its derivatives are explored for their potential as therapeutic agents in the treatment of various diseases, including cancer and inflammatory disorders .
Comparison with Similar Compounds
- 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde
- 5-Bromo-7-azaindole
- 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid
Comparison:
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde, the position of the aldehyde group affects the compound’s ability to interact with biological targets.
Properties
IUPAC Name |
5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-6-1-7-5(4-12)2-10-8(7)11-3-6/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZQPOVEHGBMFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646923 | |
Record name | 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
757978-33-9 | |
Record name | 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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